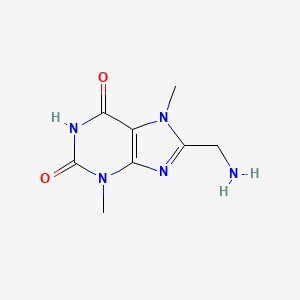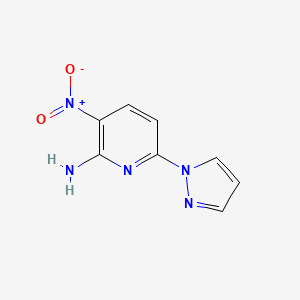
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1H-pyrazole: Similar in structure but lacks the pyridine ring.
6-Amino-3-nitropyridine: Similar in structure but lacks the pyrazole ring.
Uniqueness: 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyrazole ring on the pyridine scaffold, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H7N5O2 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-nitro-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |
InChI-Schlüssel |
JSWDIUNRVOQUJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)

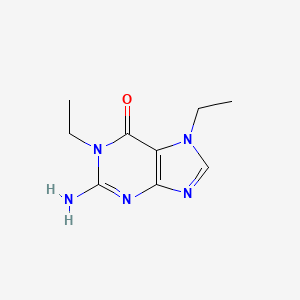
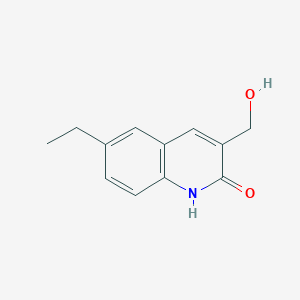

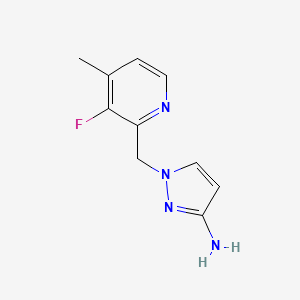

![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
